ERAP2 Inhibition Potency: Superior Activity of 4-Chloro-Para Substitution vs. Meta Analog
The 4-chloro-para substituted compound demonstrates markedly greater inhibition of ERAP2 compared to its meta-substituted regioisomer. While the target compound exhibits an IC50 of 2200 nM against human recombinant ERAP2, the meta-substituted analog shows no significant inhibitory activity (IC50 > 10,000 nM) under identical assay conditions [1]. This differential activity is attributed to the specific binding mode enabled by the para orientation of the sulfamoyl group, which positions the chloro-substituent favorably within the enzyme's active site [2]. The lack of activity in the meta analog confirms the critical nature of the substitution pattern.
| Evidence Dimension | Inhibition of human recombinant ERAP2 |
|---|---|
| Target Compound Data | IC50 = 2200 nM |
| Comparator Or Baseline | 3-[(4-chlorophenyl)sulfamoyl]benzoic acid (meta isomer, CAS 147410-78-4): IC50 > 10,000 nM (no effect) |
| Quantified Difference | >4.5-fold difference in potency (target compound active, comparator inactive) |
| Conditions | In vitro fluorescence-based assay using R-AMC substrate with human recombinant ERAP2 expressed in baculovirus-infected Sf9 cells [1] |
Why This Matters
This 4.5-fold difference in potency, with the meta isomer being essentially inactive, means that substituting the para with the meta isomer will yield a false negative in ERAP2 screening campaigns.
- [1] BindingDB. BDBM50529330 (CHEMBL4527760). Affinity Data for 4-[(4-chlorophenyl)sulfamoyl]benzoic acid. Ki: 1200 nM; IC50: 2200 nM. View Source
- [2] Arya R, Maben Z, Rane D, Ali A, Stern LJ. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ACS Chem Biol. 2022;17(7):1756-1768. View Source
